Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid
Description
This compound is a bicyclic amine derivative featuring a tert-butyl carbamate group at the 8-position of the [4.2.0] bicyclo system and a 2,2,2-trifluoroacetic acid counterion. Its stereochemistry, denoted as (1R,6S), ensures specificity in pharmaceutical applications, particularly as a chiral intermediate in drug synthesis . The molecular formula is C13H21F3N2O4 with a molecular weight of 326.32 g/mol and a purity of 95% . It is structurally characterized by a nitrogen-containing bicyclo framework, which enhances rigidity and binding affinity in receptor-targeted molecules.
Properties
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2HF3O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-2(4,5)1(6)7/h8-9,12H,4-7H2,1-3H3;(H,6,7)/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXDXHINBGLAQC-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137838-84-5 | |
| Record name | rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate typically involves multiple steps:
Formation of the Diazabicyclooctane Ring: : This can be achieved through a cyclization reaction where precursors containing nitrogen atoms are combined under specific conditions to form the bicyclic structure.
Introduction of the Tert-butyl Group: : This is usually done through alkylation using tert-butyl halides in the presence of a strong base.
Incorporation of the Trifluoroacetic Acid Moiety: : This often involves reacting the intermediate with trifluoroacetic anhydride.
Reaction conditions for these steps may include temperature control, specific solvents, and catalysts to facilitate each transformation efficiently.
Industrial Production Methods
Industrial production may scale up these laboratory procedures with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the nitrogen atoms or adjacent carbon centers.
Reduction: : It can be reduced to form simpler amines or deprotected forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the multiple reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or peracids.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Halides and other electrophiles or nucleophiles.
Major Products
Products vary depending on the reactions but often include differentially substituted amines, reduced amine forms, and oxidized derivatives.
Scientific Research Applications
This compound is valuable in:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : For studying enzyme interactions and binding studies.
Medicine: : Potential therapeutic applications in drug development.
Industry: : Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Often interferes with enzymatic activity or receptor-ligand interactions, leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Amine Derivatives
Key Differences
Bicyclo Ring Systems :
- The target compound’s [4.2.0] system (7-membered ring) contrasts with the [3.2.1] system (6-membered ring) in analogs like CAS 149771-44-8, altering steric and electronic properties .
- The [4.2.0] system provides greater conformational rigidity compared to [3.2.1], influencing binding selectivity in drug-receptor interactions .
Substituent Chemistry :
- The trifluoroacetic acid component enhances solubility in polar solvents, unlike analogs with trifluoroacetyl (e.g., CAS 824982-19-6) or benzyl groups .
- Positional isomerism (e.g., 3,7-diaza vs. 3,8-diaza) affects hydrogen-bonding capabilities and metabolic stability .
Applications :
- The target compound is prioritized in kinase inhibitor synthesis due to its stereochemical precision, whereas [3.2.1] analogs (e.g., CAS 149771-44-8) are used in central nervous system (CNS) drug scaffolds .
Physicochemical Properties
- Solubility : The trifluoroacetic acid salt form improves aqueous solubility compared to neutral analogs like tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
- Stability : The tert-butyl carbamate group in the target compound offers hydrolytic stability under basic conditions, critical for storage and reaction compatibility .
Biological Activity
Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its structural features and biological potential. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 370882-99-8
The structure comprises a bicyclic framework that is known for its ability to interact with biological targets effectively.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of diazabicyclo compounds. For instance:
- Case Study : A derivative of this compound demonstrated effective inhibition against multiple bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging between 0.29 and 2.34 μM against Pseudomonas aeruginosa and Acinetobacter baumannii . This suggests potential utility in treating resistant bacterial infections.
Enzyme Inhibition
The compound's structure allows it to act as a β-lactamase inhibitor:
- Research Findings : Compounds based on the diazabicyclo framework have been shown to inhibit class A and class C β-lactamases effectively, which are critical in bacterial resistance mechanisms . The inhibition profiles indicate that modifications to the bicyclic structure can enhance potency against specific enzymes.
Table 1: Biological Activity Summary
The mechanism by which tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate exerts its biological effects involves:
- Binding Affinity : The compound binds to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics.
- Structural Compatibility : The bicyclic structure mimics natural substrates or inhibitors, allowing for effective competition at the active site.
Q & A
Q. What precautions are necessary when handling TFA in this compound’s synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of corrosive TFA vapors .
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .
- Waste disposal : Neutralize TFA with bicarbonate before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
